Methyl (R)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate
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Overview
Description
Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a hexahydropyrrolo[1,2-A]pyrazine ring system, which is fused to a benzoate moiety. The fluorine atom at the 2-position and the methyl ester group at the benzoate ring contribute to its unique chemical properties.
Preparation Methods
The synthesis of Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydropyrrolo[1,2-A]pyrazine ring: This can be achieved through a three-component reaction involving ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Chemical Reactions Analysis
Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and hexahydropyrrolo[1,2-A]pyrazine ring system play crucial roles in its biological activity. It is believed to exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways .
Comparison with Similar Compounds
Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate can be compared with other similar compounds, such as:
Hexahydropyrrolo[1,2-A]imidazol-5-ones: These compounds share a similar ring system but differ in their substitution patterns and biological activities.
Hexahydropyrrolo[1,2-A]pyrimidin-6-ones: These compounds also have a similar ring structure but exhibit different chemical reactivity and applications.
Pyrrolo[1,2-A]pyrazine-1,4-dione, hexahydro-: This compound is known for its antioxidant properties and is structurally related to Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate.
Biological Activity
Methyl (R)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate (CAS No. 1845754-26-8) is a compound of interest due to its potential biological activities. Its molecular formula is C15H19FN2O2 with a molecular weight of approximately 278.33 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- SMILES Notation :
COC(=O)c1ccc(N2CCN3CCCC3C2)cc1F
This compound features a benzoate moiety linked to a hexahydropyrrolo[1,2-A]pyrazine structure, which may contribute to its biological activities.
Antimicrobial Activity
Research on similar pyrazine derivatives has shown moderate to good antimicrobial activity. For instance, a study evaluating various pyrazine derivatives found that compounds with structural similarities exhibited significant inhibition against pathogenic bacteria and fungi . The specific antimicrobial efficacy of this compound remains to be fully characterized but may align with these findings.
Cholinesterase Inhibition
Cholinesterases play a crucial role in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), presenting potential therapeutic avenues for Alzheimer's disease . The dual inhibition of these enzymes is particularly promising for developing effective treatments.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact favorably with key receptors involved in neurotransmission and microbial resistance pathways. The docking results indicate potential for further exploration in drug development contexts.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
These findings underscore the importance of structural modifications in enhancing biological activity and provide a foundation for future research on this compound.
Properties
Molecular Formula |
C15H19FN2O2 |
---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
methyl 4-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-fluorobenzoate |
InChI |
InChI=1S/C15H19FN2O2/c1-20-15(19)13-5-4-11(9-14(13)16)18-8-7-17-6-2-3-12(17)10-18/h4-5,9,12H,2-3,6-8,10H2,1H3/t12-/m1/s1 |
InChI Key |
ILRFEGNRSQTCIW-GFCCVEGCSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCN3CCC[C@@H]3C2)F |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCN3CCCC3C2)F |
Origin of Product |
United States |
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